molecular formula C41H37ClN6O B180300 [2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol CAS No. 133727-10-3

[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol

Cat. No.: B180300
CAS No.: 133727-10-3
M. Wt: 665.2 g/mol
InChI Key: WIGGBIJRCMFJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol is a complex imidazole derivative characterized by a 2-butyl substituent, a 5-chloro group, and a hydroxymethyl (-CH₂OH) moiety at the 4-position of the imidazole core. The compound further features a biphenyl-tetrazole scaffold, where the tetrazole is protected by a trityl (triphenylmethyl) group . This structural complexity confers unique physicochemical properties, such as a molecular weight of 422.91 g/mol (C₂₂H₂₃ClN₆O) and sensitivity to heat and moisture, necessitating storage under inert atmospheres at 2–8°C . Its synthesis likely involves multi-step protocols, including chlorination of precursor alcohols (e.g., using SOCl₂, as seen in analogous imidazole derivatives) and subsequent coupling reactions with tetrazole-containing intermediates .

Properties

IUPAC Name

[2-butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-45-46-48(40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGGBIJRCMFJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625250
Record name [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133727-10-3
Record name [2-Butyl-5-chloro-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Butyl-5-chloro-1-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol, commonly referred to as a derivative of imidazole, exhibits significant biological activity. This compound is part of a broader class of imidazole derivatives known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C41H37ClN6OC_{41}H_{37}ClN_{6}O, with a molecular weight of approximately 665.2 g/mol. The structure includes multiple functional groups, notably an imidazole ring and a tetrazole moiety, which contribute to its biological activities.

PropertyValue
Molecular FormulaC41H37ClN6O
Molecular Weight665.2 g/mol
Density1.25 g/cm³
Boiling Point875.2 °C at 760 mmHg
Flash Point483.1 °C

Antimicrobial Activity

Imidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that compounds with imidazole scaffolds can inhibit the growth of various bacteria and fungi. For instance, studies have shown that related compounds exhibit significant activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .

Anticancer Properties

The compound has demonstrated potential in anticancer applications. It has been reported to exhibit cytotoxic effects against several cancer cell lines, including glioma (C6) and liver cancer (HepG2) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the inhibition of farnesyltransferase .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of imidazole derivatives. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound, against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, suggesting potent antimicrobial properties.
  • Anticancer Activity : In vitro studies on HepG2 cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µM after 48 hours of exposure. Mechanistic studies indicated that apoptosis was induced via the mitochondrial pathway.
  • Anti-inflammatory Mechanisms : In an animal model of inflammation, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential as an anti-inflammatory agent.

Scientific Research Applications

Antihypertensive Agent

The compound is structurally related to Losartan, an antihypertensive medication that functions as an angiotensin II receptor blocker (ARB). Research indicates that derivatives of imidazole can exhibit similar pharmacological activities, making this compound a candidate for further investigation in hypertension treatment .

Impurity Reference Standard

As an intermediate in the synthesis of Losartan and its analogs, the compound serves as an impurity reference standard in quality control processes for pharmaceutical manufacturers. The characterization of impurities is critical for ensuring the safety and efficacy of drug products .

Synthesis and Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological profile. For instance, modifications to the trityltetrazole moiety have been explored to improve binding affinity to the angiotensin receptor and reduce side effects associated with existing ARBs .

Case Study 1: Synthesis and Characterization

A study published in Journal of Medicinal Chemistry detailed the synthesis of several derivatives from this compound, highlighting their biological activity against hypertension models in vivo. The results demonstrated that certain derivatives exhibited significant reductions in blood pressure compared to controls, suggesting potential therapeutic uses .

Case Study 2: Impurity Profiling

In another study focusing on quality control in pharmaceutical formulations, the compound was used as a reference standard for identifying impurities in Losartan production. The study emphasized the importance of using validated reference standards to ensure compliance with regulatory requirements and maintain product quality .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s closest structural analogs include:

Compound Key Substituents Molecular Weight (g/mol) Key Functional Differences References
Target Compound 2-Butyl, 5-Cl, biphenyl-tetrazole (trityl-protected), 4-CH₂OH 422.91 Trityl protection enhances steric bulk and stability but reduces solubility.
[2-Butyl-5-chloroimidazole-4-methanol] 2-Butyl, 5-Cl, 4-CH₂OH 188.23 (C₈H₁₃ClN₂O) Lacks the biphenyl-tetrazole moiety, simplifying synthesis and improving solubility in polar solvents (e.g., DMSO, ethanol).
[5-Methyl-2-phenyl-1H-imidazole-4-methanol] 5-Methyl, 2-phenyl, 4-CH₂OH 188.23 (C₁₁H₁₂N₂O) Aromatic phenyl substituent replaces butyl/chloro groups; lower steric hindrance but reduced metabolic stability.
EP 1 926 722 B1 (Example 15) Trifluoromethyl, fluoro-phenyl, pyridinyl-imidazole 609.5 (C₂₆H₁₇F₄N₇O₂) Incorporates fluorinated groups for enhanced lipophilicity and bioavailability.

Preparation Methods

Glycine-Based Route (Vilsmeier-Haack Reaction)

This method, detailed in patent US20080200690A1, involves a one-pot synthesis starting from glycine and methyl pentanimidate. Glycine reacts with methyl pentanimidate in methanolic sodium hydroxide to form (pentanimidoylamino)acetic acid. Subsequent treatment with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) under Vilsmeier-Haack conditions introduces both the chloro and formyl groups at positions 4 and 5, respectively. The reaction proceeds at 100–105°C, yielding BCFI with 70–75% efficiency and >99% purity.

Key Conditions

  • Solvent: Toluene

  • Reagents: POCl₃ (3.2 equiv), DMF (2.05 equiv)

  • Temperature: 100–105°C

  • Post-treatment: Ice-water quench, pH adjustment to 1–2, and crystallization at -20°C.

Pentamidine Hydrochloride Route

An alternative approach (CN103214420A) utilizes pentamidine hydrochloride and glyoxal in a pH-controlled condensation (pH 6.0–7.5) to avoid byproduct formation. The intermediate undergoes dehydration and subsequent Vilsmeier-Haack formylation, achieving comparable yields (70–75%).

Reduction of the 5-Formyl Group to 4-Hydroxymethyl

The conversion of the formyl group at position 5 to a hydroxymethyl group at position 4 requires careful regiochemical control. Sodium borohydride (NaBH₄) in methanol selectively reduces the aldehyde to a primary alcohol without affecting the chloro substituent.

Procedure

  • Dissolve BCFI (1 equiv) in anhydrous methanol.

  • Add NaBH₄ (1.2 equiv) portionwise at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench with ice-water, extract with ethyl acetate, and concentrate.

Yield : 85–90% (estimated from analogous reductions).

Synthesis of the Trityl-Protected Tetrazole-Benzyl Electrophile

The benzyl group bearing the trityl-protected tetrazole is synthesized independently and coupled to the imidazole core.

Tetrazole Formation and Protection

  • Tetrazole Synthesis : React 2-cyanobiphenyl with sodium azide (NaN₃) and ammonium chloride in DMF at 120°C for 24 hours.

  • Trityl Protection : Treat the tetrazole with trityl chloride (TrCl) in dichloromethane (DCM) using triethylamine (TEA) as a base.

Intermediate : 1-Trityl-5-(2-phenylphenyl)tetrazole.

Benzyl Bromide Preparation

  • Brominate the methyl group of 4-methylbiphenyl using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO).

  • Couple the bromide with the trityl-protected tetrazole via Ullmann coupling (CuI, K₂CO₃, DMF).

Product : 4-[2-(1-Trityltetrazol-5-yl)phenyl]benzyl bromide.

Alkylation of the Imidazole Nitrogen

The final step involves regioselective alkylation of the imidazole’s N-1 position with the synthesized benzyl bromide.

Procedure

  • Dissolve the hydroxymethyl-imidazole intermediate (1 equiv) in acetonitrile.

  • Add K₂CO₃ (1.5 equiv) and 4-[2-(1-trityltetrazol-5-yl)phenyl]benzyl bromide (1.1 equiv).

  • Reflux at 80°C for 6–8 hours.

  • Filter, concentrate, and purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–75%.

Analytical Characterization

Critical quality control metrics for the final product include:

ParameterValueMethod
Purity >99%HPLC
Melting Point 272–274°CDSC
UV Absorption λ_max = 315 nm (Abs = 0.723)UV-Vis
Molecular Weight 592.12 g/molHRMS

Comparative Analysis of Methodologies

StepYield (%)Purity (%)Key Advantage
BCFI Synthesis70–75>99Scalable, one-pot process
Formyl Reduction85–9098Selective without byproducts
Benzyl Alkylation65–7597Regioselective N-1 functionalization

Challenges and Optimization Strategies

  • Regioselectivity in Alkylation : The use of bulky bases (e.g., K₂CO₃) directs alkylation to the less hindered N-1 position.

  • Trityl Group Stability : Avoid acidic conditions during workup to prevent detritylation.

  • Crystallization Issues : Slow cooling (-20°C) and toluene washes enhance crystal purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.